Cas no 2228212-91-5 (3-2-chloro-6-(trifluoromethyl)phenyl-2,2-difluoropropan-1-amine)

3-2-Chloro-6-(trifluoromethyl)phenyl-2,2-difluoropropan-1-amine is a fluorinated aromatic amine derivative characterized by its unique structural features, including a chloro- and trifluoromethyl-substituted phenyl ring and a difluorinated propanamine moiety. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of multiple fluorine atoms enhances its metabolic stability and lipophilicity, which may improve bioavailability in bioactive molecules. The chloro and trifluoromethyl groups contribute to steric and electronic effects, enabling selective reactivity in synthetic applications. Its well-defined structure allows for precise modifications, making it valuable in the development of novel compounds with tailored properties.
3-2-chloro-6-(trifluoromethyl)phenyl-2,2-difluoropropan-1-amine structure
2228212-91-5 structure
Product Name:3-2-chloro-6-(trifluoromethyl)phenyl-2,2-difluoropropan-1-amine
CAS No:2228212-91-5
MF:C10H9ClF5N
MW:273.630179166794
CID:6219270
PubChem ID:165671969
Update Time:2025-10-29

3-2-chloro-6-(trifluoromethyl)phenyl-2,2-difluoropropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-2-chloro-6-(trifluoromethyl)phenyl-2,2-difluoropropan-1-amine
    • EN300-1961422
    • 2228212-91-5
    • 3-[2-chloro-6-(trifluoromethyl)phenyl]-2,2-difluoropropan-1-amine
    • Inchi: 1S/C10H9ClF5N/c11-8-3-1-2-7(10(14,15)16)6(8)4-9(12,13)5-17/h1-3H,4-5,17H2
    • InChI Key: NLJGKDNFDLRPHL-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C(F)(F)F)=C1CC(CN)(F)F

Computed Properties

  • Exact Mass: 273.0343678g/mol
  • Monoisotopic Mass: 273.0343678g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26Ų

3-2-chloro-6-(trifluoromethyl)phenyl-2,2-difluoropropan-1-amine Pricemore >>

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Additional information on 3-2-chloro-6-(trifluoromethyl)phenyl-2,2-difluoropropan-1-amine

Professional Introduction to Compound with CAS No. 2228212-91-5 and Product Name: 3-2-chloro-6-(trifluoromethyl)phenyl-2,2-difluoropropan-1-amine

The compound identified by the CAS number 2228212-91-5 and the product name 3-2-chloro-6-(trifluoromethyl)phenyl-2,2-difluoropropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential therapeutic applications. The presence of both chloro and trifluoromethyl substituents in the aromatic ring, coupled with the fluorinated propylamine side chain, makes this molecule a promising candidate for further investigation in medicinal chemistry.

Recent research in the area of fluorinated aromatic compounds has highlighted their role in enhancing the metabolic stability and binding affinity of drug candidates. The 3-2-chloro-6-(trifluoromethyl)phenyl moiety is particularly noteworthy, as it has been shown to improve the pharmacokinetic properties of various small-molecule drugs. The introduction of fluorine atoms into the molecular structure not only increases lipophilicity but also modulates electronic properties, which can be crucial for optimizing drug-receptor interactions. This compound exemplifies how strategic functionalization can lead to the development of more effective therapeutic agents.

The 2,2-difluoropropan-1-amine side chain further contributes to the compound's potential as a pharmaceutical intermediate. This group introduces additional fluorine atoms, which are known for their ability to enhance binding affinity and resistance to enzymatic degradation. In particular, difluoropropylamines have been explored in the design of protease inhibitors and kinase inhibitors, where their steric and electronic properties play a critical role in modulating enzyme activity. The combination of these structural elements in 3-2-chloro-6-(trifluoromethyl)phenyl-2,2-difluoropropan-1-amine suggests a multifaceted approach to drug design, targeting both potency and stability.

Current research trends indicate that compounds incorporating fluorine atoms are increasingly being investigated for their potential in oncology and anti-inflammatory applications. The chloro substituent on the aromatic ring can serve as a handle for further chemical modification, enabling the synthesis of analogues with tailored biological activities. Additionally, the trifluoromethyl group is well-known for its ability to improve metabolic stability by resisting oxidative degradation. These features make 3-2-chloro-6-(trifluoromethyl)phenyl-2,2-difluoropropan-1-amine a valuable scaffold for developing novel therapeutics.

In vitro studies have begun to elucidate the pharmacological profile of this compound. Preliminary data suggest that it exhibits moderate activity against certain enzymatic targets, making it a promising lead for further optimization. The fluorinated side chain appears to contribute significantly to its binding interactions, while the aromatic core provides structural rigidity necessary for effective receptor engagement. These findings align with broader trends in drug discovery, where compounds with complex fluorinated structures are being prioritized due to their favorable pharmacokinetic profiles.

The synthesis of 3-2-chloro-6-(trifluoromethyl)phenyl-2,2-difluoropropan-1-amine involves multi-step organic transformations that highlight the synthetic versatility of fluorinated building blocks. Key steps include nucleophilic aromatic substitution reactions to introduce the chloro and trifluoromethyl groups, followed by functionalization of the propylamine side chain. Advances in synthetic methodologies have made it possible to achieve these transformations with high efficiency and selectivity, which is crucial for producing pharmaceutical-grade compounds.

Future directions in the study of this compound may include exploring its potential as a prodrug or investigating its interactions with biological targets using computational modeling techniques. The combination of experimental data and computational approaches will be essential for understanding its mechanism of action and optimizing its therapeutic potential. Additionally, green chemistry principles may be applied to refine synthetic routes, reducing waste and improving sustainability in drug development processes.

The significance of 3-2-chloro-6-(trifluoromethyl)phenyl-2,2-difluoropropan-1-amine extends beyond its immediate applications; it serves as an example of how structural complexity can be leveraged to develop innovative therapeutics. As research continues to uncover new biological targets and synthetic strategies, compounds like this one will play a pivotal role in shaping the future of pharmaceutical chemistry.

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